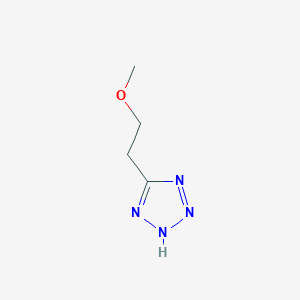

5-(2-Methoxyethyl)-1H-tetrazole

Descripción general

Descripción

5-(2-Methoxyethyl)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 2-methoxyethyl group. Tetrazoles are known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the 2-methoxyethyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyethylamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which cyclizes to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Methoxyethyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the 2-methoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Bioisosteric Properties

5-(2-Methoxyethyl)-1H-tetrazole serves as a bioisosteric substitute for carboxylic acids. Its incorporation into drug molecules can enhance pharmacokinetic properties, such as permeability and metabolic stability. Research has demonstrated that tetrazoles exhibit similar physicochemical characteristics to carboxylic acids while showing increased resistance to metabolic degradation pathways .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds incorporating the tetrazole moiety have shown effectiveness in inhibiting cancer cell proliferation across various cancer types, including breast and lung cancers. The mechanism often involves multitargeting pathways critical for tumor growth and survival .

Antimicrobial Properties

this compound derivatives have been investigated for their antibacterial and antifungal activities. These compounds have shown promising results against a range of pathogens, making them candidates for developing new antimicrobial agents .

Synthesis Methodologies

Nano-Catalytic Synthesis

Recent advancements in synthetic methodologies include the use of nano-catalysts for the efficient production of this compound. This approach not only enhances yield but also reduces reaction times compared to traditional methods. For example, the use of heterogeneous solid acid catalysts has been reported to yield high percentages of tetrazole derivatives under mild conditions .

Multicomponent Reactions

Multicomponent reactions (MCRs) are another effective strategy for synthesizing tetrazoles. These reactions allow for the simultaneous formation of multiple bonds, leading to complex structures in a single step. The application of MCRs has been shown to streamline the synthesis process while maintaining high efficiency and selectivity .

Biological Activities

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Neuroprotective Effects

Emerging studies suggest that tetrazole derivatives may possess neuroprotective effects, potentially serving as treatments for neurodegenerative diseases. The mechanisms are thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Table 1: Biological Applications of Tetrazole Derivatives

Case Study: Anticancer Activity

A particular study focused on the synthesis of a novel derivative of this compound showed significant cytotoxicity against human glioblastoma cells. The compound was evaluated using MTT assays, demonstrating IC50 values comparable to established chemotherapeutics .

Mecanismo De Acción

The mechanism of action of 5-(2-Methoxyethyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The 2-methoxyethyl group enhances the compound’s solubility and facilitates its transport across cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

5-Methyl-1H-tetrazole: Similar structure but with a methyl group instead of a 2-methoxyethyl group.

5-Phenyl-1H-tetrazole: Contains a phenyl group, offering different reactivity and applications.

5-(2-Hydroxyethyl)-1H-tetrazole: Substituted with a hydroxyethyl group, providing different solubility and reactivity properties.

Uniqueness: 5-(2-Methoxyethyl)-1H-tetrazole is unique due to the presence of the 2-methoxyethyl group, which enhances its solubility and reactivity compared to other tetrazole derivatives. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.

Actividad Biológica

5-(2-Methoxyethyl)-1H-tetrazole (CAS No. 117889-08-4) is a compound within the tetrazole family, known for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrazole ring substituted with a methoxyethyl group, which influences its solubility and reactivity. The structural formula can be represented as:

This compound is characterized by moderate solubility in polar solvents, which is essential for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : Research indicates that tetrazole derivatives can inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

- DNA Interaction : Some studies suggest that tetrazoles may bind to DNA, potentially interfering with replication and transcription processes .

- Signal Transduction Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

| Pathogen | Activity |

|---|---|

| Bacillus cereus | Inhibitory |

| Escherichia coli | Inhibitory |

| Pseudomonas aeruginosa | Moderate Inhibition |

| Aspergillus flavus | Antifungal Activity |

In vitro studies have shown that this compound exhibits varying degrees of antibacterial and antifungal activities, suggesting potential applications in treating infections .

Anticancer Properties

Recent research highlights the potential of this compound as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound may cause G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's cytotoxic effects on tumor cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound shows good absorption characteristics when administered orally.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Renal excretion is the primary route for elimination from the body.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy Study : A controlled laboratory study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to standard treatments.

- Cancer Cell Line Study : In vitro analysis on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Propiedades

IUPAC Name |

5-(2-methoxyethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-9-3-2-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWIZNWZRQEACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314331 | |

| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117889-08-4 | |

| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.